4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride
Description
4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride is a pyrrolidine-based compound featuring a methoxymethyl-substituted phenyl ring and a carboxylic acid group. Its hydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications. Key identifiers include:
- Molecular formula: Likely C₁₃H₁₇NO₃·HCl (exact formula requires clarification due to conflicting evidence ).
- Purity: ≥95% in commercial sources .
The compound’s structure combines a pyrrolidine ring with a stereochemically defined substitution pattern, which is critical for interactions with biological targets such as melanin-concentrating hormone receptors (MCHR1) .
Properties
IUPAC Name |
4-[4-(methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-17-8-9-2-4-10(5-3-9)11-6-14-7-12(11)13(15)16;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGPCNCEOPXMGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C2CNCC2C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Methoxymethyl Phenyl Group: This step often involves a nucleophilic substitution reaction where a methoxymethyl group is introduced to the phenyl ring.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Methoxymethylphenyl alcohol or aldehyde.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group may enhance binding affinity, while the carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Electron-Donating vs. Electron-Withdrawing Groups
- Target compound : The methoxymethyl (-CH₂OCH₃) group is electron-donating, increasing the electron density of the phenyl ring. This may enhance binding to hydrophobic pockets in receptors .
- trans-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1049978-65-5): Features a trifluoromethyl (-CF₃) group, which is electron-withdrawing.
- (3R,4S)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1049978-93-9): Substituted with a methoxy (-OCH₃) group. While also electron-donating, its smaller size compared to methoxymethyl may reduce steric hindrance .
Aromatic System Size
- This modification is often used to enhance binding affinity in kinase inhibitors .
Stereochemical Differences
- The (3R,4S) configuration is common in bioactive pyrrolidine derivatives (e.g., ). Stereochemistry dictates receptor binding; for example, enantiomers of SNAP-7941 (an MCHR1 antagonist) show divergent activity .
- 3-(oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 2173996-79-5): Contains a tetrahydropyran substituent, introducing conformational rigidity that may limit rotational freedom compared to the target compound’s methoxymethyl group .
Physicochemical Properties
*Estimated based on C₁₃H₁₇NO₃·HCl; conflicting data in and require resolution.
Biological Activity
4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride, also known as (+/-)-trans-4-(3-MethoxyMethyl-phenyl)-pyrrolidine-3-carboxylic acid hydrochloride, is a compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. Its molecular formula is with a molecular weight of approximately 271.74 g/mol. This compound has garnered attention due to its potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrrolidine derivatives, including this compound. In vitro assays using A549 human lung adenocarcinoma cells demonstrated that certain derivatives exhibited structure-dependent anticancer activity. For instance, when tested at a concentration of 100 µM, some compounds showed significant reductions in cell viability, indicating potential efficacy as chemotherapeutic agents .
Key Findings:
- The compound's conversion to various derivatives influenced its anticancer activity.
- The presence of specific substituents on the phenyl ring improved cytotoxicity against cancer cells.
- Comparisons with standard chemotherapeutic agents like cisplatin revealed varying levels of effectiveness.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been evaluated for its antimicrobial properties. Research involving multidrug-resistant pathogens indicated that certain pyrrolidine derivatives could inhibit bacterial growth. This was particularly relevant for strains such as Klebsiella pneumoniae and Staphylococcus aureus, which are known for their resistance to conventional antibiotics .
Antimicrobial Efficacy:
- Compounds were screened against various clinically significant pathogens.
- Results showed promising antibacterial activity, suggesting potential for development as new antimicrobial agents.
Structure-Activity Relationship (SAR)
The biological activity of this compound has been extensively studied through structure-activity relationship analyses. These studies reveal how modifications to the molecular structure can enhance or diminish biological efficacy.
| Compound | Substituent | IC50 (µM) | Activity Type |
|---|---|---|---|
| Base Compound | None | >100 | Weak Anticancer |
| Compound A | 4-Chlorophenyl | 64 | Enhanced Anticancer |
| Compound B | 4-Bromophenyl | 61 | Enhanced Anticancer |
| Compound C | 4-Dimethylamino | 31.5 | Strong Anticancer |
Case Studies
- Study on Lung Cancer Cells : A study assessed the viability of A549 cells post-treatment with various concentrations of the compound. The results indicated a dose-dependent response, with certain derivatives leading to significant cell death compared to controls .
- Antimicrobial Screening : Another study focused on the antimicrobial effects against resistant strains. The results showed that modifications in the chemical structure could lead to increased potency against specific bacteria .
Q & A
Q. What are the common synthetic routes for preparing 4-[4-(Methoxymethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride?
The synthesis typically involves multi-step organic reactions. A common route includes:
- Step 1 : Condensation of a methoxymethyl-substituted benzaldehyde with a pyrrolidine precursor.
- Step 2 : Cyclization under acidic or basic conditions to form the pyrrolidine ring.
- Step 3 : Carboxylic acid functionalization via hydrolysis of an ester intermediate.
- Step 4 : Salt formation with hydrochloric acid to enhance solubility .
Key parameters include solvent choice (e.g., dichloromethane or THF), temperature control (0–80°C), and catalysts like palladium for coupling reactions .
Q. What analytical techniques are recommended for characterizing this compound?
Critical techniques include:
- NMR Spectroscopy : To confirm substituent positions (e.g., methoxymethyl group at δ 3.3–3.5 ppm in H NMR) and pyrrolidine ring conformation .
- HPLC : For purity assessment (>98% using C18 columns with acetonitrile/water mobile phases) .
- Mass Spectrometry (MS) : To verify molecular ion peaks (e.g., [M+H] at m/z 294.1) .
- X-ray Crystallography : Resolves stereochemistry of the pyrrolidine ring and salt formation .
Q. What is the role of the hydrochloride salt in this compound's solubility and bioavailability?
The hydrochloride salt improves aqueous solubility by forming ionic interactions with water, critical for in vitro assays (e.g., solubility >50 mg/mL in PBS at pH 7.4). This enhances bioavailability for cellular uptake studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve enantiomeric purity during synthesis?
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution with lipases .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to control stereochemistry .
- Chromatographic Separation : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to isolate enantiomers .
Q. What strategies are used to study the structure-activity relationship (SAR) of this compound?
- Substituent Variation : Synthesize analogs with modified methoxymethyl groups (e.g., ethoxy, fluorine) to assess electronic effects on receptor binding .
- Biological Assays : Measure IC values against target enzymes (e.g., kinases) and correlate with steric/electronic parameters from computational models (DFT calculations) .
- Crystallographic Studies : Resolve ligand-target complexes to identify critical hydrogen bonds or hydrophobic interactions .
Q. How can computational chemistry aid in predicting the reactivity of this compound?
- Reaction Path Modeling : Use density functional theory (DFT) to simulate transition states and identify rate-limiting steps in synthesis (e.g., cyclization barriers) .
- Molecular Dynamics (MD) : Predict solubility and aggregation behavior in biological media .
- Docking Studies : Screen against virtual target libraries (e.g., GPCRs) to prioritize experimental testing .
Q. How should researchers address contradictions in biological activity data across studies?
- Meta-Analysis : Compare experimental conditions (e.g., cell lines, assay pH) to identify confounding variables .
- Dose-Response Validation : Replicate studies with standardized protocols (e.g., MTT assays at 24–72 hr timepoints) .
- Impurity Profiling : Use LC-MS to rule out batch-specific contaminants (e.g., residual solvents) affecting activity .
Q. What protocols ensure the compound's stability under different experimental conditions?
- Storage : Lyophilized form at -20°C in argon-filled vials to prevent hydrolysis/oxidation .
- In Situ Stability : Monitor degradation via HPLC in PBS (pH 7.4) over 24–48 hr; adjust buffers to pH 5–6 if instability is observed .
- Light Sensitivity : Use amber glassware to prevent photodegradation of the methoxymethyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
